molecular formula C20H33NO2 B7496444 N-[2-(4-propylphenoxy)ethyl]nonanamide

N-[2-(4-propylphenoxy)ethyl]nonanamide

Cat. No.: B7496444
M. Wt: 319.5 g/mol
InChI Key: DYOBKXGIMQBECU-UHFFFAOYSA-N
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Description

N-[2-(4-Propylphenoxy)ethyl]nonanamide is a synthetic amide derivative characterized by a nonanamide chain linked to a 4-propylphenoxyethyl group. The 4-propylphenoxyethyl moiety may influence lipophilicity and receptor binding kinetics compared to other nonanamide derivatives.

Properties

IUPAC Name

N-[2-(4-propylphenoxy)ethyl]nonanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO2/c1-3-5-6-7-8-9-11-20(22)21-16-17-23-19-14-12-18(10-4-2)13-15-19/h12-15H,3-11,16-17H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOBKXGIMQBECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)NCCOC1=CC=C(C=C1)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-propylphenoxy)ethyl]nonanamide typically involves the reaction of nonanoic acid with 2-(4-propylphenoxy)ethylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-propylphenoxy)ethyl]nonanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-propylphenoxy)ethyl]nonanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-propylphenoxy)ethyl]nonanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Nonivamide (PAVA)

Structure: N-[(4-Hydroxy-3-methoxyphenyl)methyl]nonanamide. Key Features:

  • A vanillyl group (4-hydroxy-3-methoxy substitution) critical for TRPV1 activation.
  • Used in pepper spray due to its potent irritant effects .
    Activity :
  • LC50 of 1 µM in TRPV1-overexpressing cells, indicating high cytotoxicity .
  • Binding to TRPV1 is driven by hydrogen bonding between the 4-OH group and Trp549, with the 3-MeO group stabilizing interactions in the "hole-A" pocket .
    Comparison :
  • Unlike PAVA, the target compound lacks the 3-methoxy and 4-hydroxy groups, which may reduce TRPV1 affinity but improve metabolic stability.

N-(4-Hydroxyphenyl)nonanamide

Structure : Single hydroxyl substitution on the phenyl ring.
Key Features :

  • Activity:
  • LC50 >30 µM in TRPV1-OE cells, indicating significantly lower toxicity than PAVA .
    Comparison :
  • The absence of the 3-methoxy group in the target compound may similarly reduce cytotoxicity. However, the phenoxyethyl linker in the target compound could enhance conformational flexibility compared to the direct benzyl linkage in N-(4-hydroxyphenyl)nonanamide.

Glyceryl Nonivamide

Structure: N-[[4-(2,3-Dihydroxypropyl)-3-methoxyphenyl]methyl]nonanamide. Key Features:

  • Incorporates a dihydroxypropyl group to improve water solubility.
    Activity :
  • Designed for sustained TRPV1 desensitization with reduced irritation .
    Comparison :

N-[2-(3,4-Dihydroxyphenyl)ethyl]nonanamide

Structure : Ethyl linker with 3,4-dihydroxyphenyl group.
Key Features :

  • Catechol moiety enhances antioxidant capacity and metal chelation .
    Comparison :
  • The dihydroxy groups in this analog contrast with the non-polar propylphenoxy group in the target compound, implying divergent biological roles (e.g., antioxidant vs.

Research Findings and Implications

  • TRPV1 Activation : The 3-methoxy and 4-hydroxy groups in PAVA are critical for TRPV1 binding . Their absence in the target compound suggests weaker agonism but possibly reduced neurotoxicity.
  • Cytotoxicity: Bulky alkyl chains (e.g., propylphenoxy) may lower cytotoxicity compared to methoxy/hydroxy analogs, as seen in N-(3-methoxybenzyl)nonanamide (LC50 >30 µM) .
  • Synthetic Feasibility: Similar nonanamide derivatives are synthesized via amidation or nucleophilic substitution (e.g., ), suggesting viable routes for the target compound’s production.

Q & A

Q. What are the established synthetic routes for N-[2-(4-propylphenoxy)ethyl]nonanamide, and what are their respective yields and purity outcomes?

  • Methodological Answer : Synthesis typically involves coupling a nonanoyl chloride derivative with a phenoxyethylamine intermediate. For example, in analogous compounds (e.g., N-(3-methoxybenzyl)nonanamide), reactions under nitrogen with catalysts like DABCO and solvents such as MTBE yield products at ~55% efficiency after purification via flash chromatography . Key parameters include:
  • Temperature : Room temperature for stability of reactive intermediates.
  • Solvent Choice : Polar aprotic solvents (e.g., MTBE) to enhance nucleophilic substitution.
  • Purification : Column chromatography (acetone/hexane gradients) to isolate the amide product.
    Purity (>95%) is confirmed via HPLC, with yields often limited by steric hindrance from the 4-propylphenoxy group.

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 0.9–1.6 ppm (propyl and nonanoyl alkyl chains), δ 4.1–4.3 ppm (ethyleneoxy group), and δ 6.8–7.2 ppm (aromatic protons) confirm connectivity.
  • ¹³C NMR : Carbonyl resonance at ~170 ppm (amide C=O) and aromatic carbons at 115–155 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) at m/z 348.25 (calculated for C₂₀H₃₁NO₂).
  • IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide I) and 1540 cm⁻¹ (amide II) validate the functional groups .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating the structure-activity relationship (SAR) of this compound with TRPV1 receptors?

  • Methodological Answer :
  • Calcium Flux Assays : Measure TRPV1 activation using HEK293 cells transfected with the receptor. Compare dose-response curves (IC₅₀) against reference agonists (e.g., capsaicin) .
  • Molecular Modeling : Dock the compound into TRPV1’s ligand-binding site (e.g., homology models based on PDB 3J5R). Key interactions include:
  • Hydrogen bonding between the amide NH and Glu513.
  • Hydrophobic contacts of the propylphenoxy group with Trp549 and Tyr511 .
  • Mutagenesis Studies : Validate binding hypotheses by mutating residues (e.g., Trp549Ala) and testing activity loss.

Q. How can conflicting data regarding the compound's biological activity be systematically addressed in pharmacological studies?

  • Methodological Answer :
  • Dose-Response Reproducibility : Perform assays in triplicate across multiple cell lines (e.g., TRPV1-overexpressing vs. primary cells) to rule out cell-type-specific effects .
  • Metabolic Stability Testing : Incubate with liver microsomes to assess CYP-mediated degradation (e.g., CYP2C19/1A2 involvement in detoxification) .
  • Analytical Cross-Validation : Use orthogonal methods (e.g., LC-MS for quantification, patch-clamp electrophysiology for functional confirmation) to resolve discrepancies between calcium flux and cytotoxicity data .

Q. What are the critical considerations for designing toxicity studies for this compound in preclinical models?

  • Methodological Answer :
  • In Vitro Screening : Assess reactive oxygen species (ROS) generation in lung cell lines (e.g., A549) using DCFH-DA probes, as phenoxyethylamides may induce oxidative stress .
  • In Vivo Models : Administer the compound to rodents at escalating doses (1–100 mg/kg) and monitor biomarkers (e.g., serum ALT/AST for hepatotoxicity).
  • Metabolite Profiling : Identify toxic metabolites (e.g., hydroxylated derivatives) via UPLC-QTOF-MS to guide structural optimization .

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